(3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
(3S,8aS)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-7-6-10-4-2-3-8(10)5-9-7/h7-9H,2-6H2,1H3/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUILOGVUGKBLHW-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CCCC2CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN2CCC[C@H]2CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including (3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine, involves several steps:
Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This step involves the formation of pyrrole derivatives with alkynyl groups.
Sonogashira Cross-Coupling: Different groups are introduced into the alkyne using Sonogashira cross-coupling reactions.
Formation of Pyrazole: The reaction between α,β-alkynyls and hydrazine monohydrate leads to the formation of pyrazoles.
Cyclization Catalyzed by Gold: Pyrazoles undergo cyclization catalyzed by gold to form the desired structure.
Final Cyclization by NaH: The final cyclization step is carried out using sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for pyrrolopyrazine derivatives often involve optimizing the above synthetic routes to achieve higher yields and purity. Techniques such as liquid-liquid extraction, column chromatography, and distillation are employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
(3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
(3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its potential therapeutic uses in treating various diseases.
Industry: It is used in the development of organic materials and natural products.
Mechanism of Action
The mechanism of action of (3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(3S,8aS)-3-ethyloctahydropyrrolo[1,2-a]pyrazine: Similar structure with an ethyl group instead of a methyl group.
(3S,8aS)-3-(4-hydroxybenzyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione: Contains a hydroxybenzyl group and a dione structure.
Uniqueness
(3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine is unique due to its specific substitution pattern and the resulting biological activities.
Biological Activity
(3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine is a bicyclic organic compound belonging to the pyrazine class. Its unique structure, characterized by a pyrrolidine ring fused to a pyrazine ring, suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant data in structured formats.
Structural Characteristics
The compound's stereochemistry, indicated by (3s,8As), implies specific spatial arrangements that may influence its biological interactions. The presence of electron-rich nitrogen atoms in its structure contributes to its reactivity and potential for forming stable intermediates during biological interactions.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Pyrazine derivatives are often investigated for their potential as antimicrobial agents.
- Anticancer Properties : Some studies suggest that related compounds may have anticancer effects through interactions with specific cellular targets.
- Neuropharmacological Effects : Certain derivatives have shown promise in modulating neurotransmitter systems.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-Methylpyridine | Pyridine Derivative | Antimicrobial |
| Pyrazinamide | Pyrazine Derivative | Antitubercular |
| 1-Methylpiperazine | Piperazine Derivative | Antidepressant |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. Binding to these targets can modulate their activity, leading to various biological effects. Understanding these interactions is crucial for elucidating the compound's therapeutic potential.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study investigated the antimicrobial properties of related pyrazine derivatives against various bacterial strains. The results indicated significant activity against Gram-positive bacteria, suggesting a mechanism involving disruption of bacterial cell membranes.
- Anticancer Research : Another research project explored the anticancer effects of this compound in vitro. The compound demonstrated cytotoxicity against several cancer cell lines, with indications that it may induce apoptosis through mitochondrial pathways.
- Neuropharmacological Investigation : A study focused on the neuropharmacological effects of similar compounds and found that they could enhance dopaminergic activity in animal models, suggesting potential applications in treating neurodegenerative disorders.
Synthesis and Preparation Methods
The synthesis of this compound typically involves cyclization reactions using suitable precursors under controlled conditions. Common methods include:
- Cyclization of Amines with Diketones : This method involves reacting an appropriate amine with a diketone followed by cyclization and reduction steps.
- Industrial Production Techniques : Large-scale production may utilize batch or continuous flow processes optimized for efficiency and scalability.
Table 2: Synthesis Methods Overview
| Method | Description |
|---|---|
| Cyclization with Diketones | Reaction of amines with diketones under specific conditions |
| Batch Production | Large-scale synthesis using optimized processes |
| Continuous Flow Processes | Automated methods for efficient production |
Q & A
How can the stereochemistry of (3S,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine derivatives be confirmed experimentally?
Answer:
Stereochemical confirmation requires a combination of X-ray crystallography and NMR spectroscopy . For example, X-ray diffraction of related diketopiperazine analogs (e.g., cyclo(L-Pro-L-Ala)) revealed precise bond angles and torsional parameters critical for assigning the (3S,8aS) configuration . Additionally, 2D NOESY NMR can detect through-space interactions between protons, such as correlations between the 3-methyl group and adjacent pyrrolidine protons, resolving axial vs. equatorial substituents. For ambiguous cases, density functional theory (DFT) calculations of NMR chemical shifts compared to experimental data can validate stereochemical assignments .
What synthetic strategies optimize yield and purity for pyrrolo[1,2-a]pyrazine derivatives under mild conditions?
Answer:
Key methods include:
- Cyclocondensation reactions : Reacting 3-methylidenepiperazin-2-ones with oxalyl chloride at 0–5°C minimizes side reactions (e.g., HCl elimination) and stabilizes intermediates, yielding 8a-chlorotetrahydropyrrolo[1,2-a]pyrazine triones with >75% purity .
- Microwave-assisted synthesis : Reduces reaction times for cyclization steps (e.g., forming diketopiperazines from linear dipeptides) while maintaining stereochemical integrity .
- Purification via recrystallization : Using dimethylformamide (DMF)/isopropanol mixtures removes unreacted hydrazine derivatives, critical for avoiding byproducts in triazolo-pyrazine syntheses .
Table 1: Comparison of Reaction Conditions
| Method | Temperature | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Oxalyl chloride cyclization | 0–5°C | 82 | 78 | |
| Microwave-assisted | 100°C | 88 | 92 |
How do computational docking studies predict the bioactivity of pyrrolo[1,2-a]pyrazine analogs?
Answer:
Molecular docking with enzymes like lanosterol-14α-demethylase (CYP51) identifies key interactions:
- Hydrogen bonding : The pyrrolo N-H group forms bonds with heme propionate groups, stabilizing the enzyme-inhibitor complex.
- Hydrophobic interactions : The 3-methyl group occupies a hydrophobic pocket in CYP51, enhancing binding affinity .
Software tools (AutoDock Vina, Schrödinger Suite) use crystal structures (PDB: 3JUS) to calculate binding energies (ΔG ≤ −8.5 kcal/mol suggests high potency). Validation via MD simulations (100 ns) assesses stability of ligand-enzyme interactions .
How can discrepancies in NMR data for pyrrolo[1,2-a]pyrazine derivatives be resolved?
Answer:
Common discrepancies arise from:
- Dynamic stereochemistry : Chair-flip equilibria in the octahydropyrrolo ring cause split signals in H NMR. Variable-temperature NMR (−20°C to 60°C) slows conformational changes, simplifying splitting patterns .
- Impurity artifacts : Residual solvents (e.g., DMF) or unreacted intermediates mimic peaks. HPLC-MS (C18 column, 0.1% TFA/ACN gradient) coupled with H-C HSQC confirms molecular ion peaks and carbon assignments .
What role does substitution at the 3-position play in modulating biological activity?
Answer:
The 3-position substituent governs:
- Enzyme inhibition : Bulky groups (e.g., isobutyl in cyclo(L-Leu-L-Pro)) enhance steric hindrance, reducing off-target binding. For example, 3-isobutyl analogs show 10-fold higher selectivity for tyrosine kinase vs. cyclooxygenase-2 .
- Solubility : Polar substituents (e.g., 4-hydroxybenzyl) improve aqueous solubility (logP reduction from 2.1 to 1.4) but may reduce membrane permeability .
SAR studies using 3D-QSAR models (CoMFA, CoMSIA) correlate substituent volume/electrostatics with IC values, guiding lead optimization .
How can competing reaction pathways during cyclization be controlled?
Answer:
- Temperature modulation : Lower temperatures (e.g., −10°C) favor kinetically controlled 6-membered transition states, reducing 5-membered byproducts .
- Catalytic additives : ZnCl (5 mol%) accelerates imine cyclization while suppressing retro-aldol pathways in diketopiperazine formation .
- Real-time monitoring : In situ FTIR tracks carbonyl intermediate consumption (peak at 1720 cm) to terminate reactions at >90% conversion .
What analytical techniques validate the stability of pyrrolo[1,2-a]pyrazine derivatives under physiological conditions?
Answer:
- Forced degradation studies : Expose compounds to pH 1–9 buffers (37°C, 72 hrs) and analyze via UPLC-PDA to detect hydrolysis products (e.g., ring-opened amines) .
- Oxidative stability : HO (3% v/v) identifies susceptible sites (e.g., tertiary amines forming N-oxides) via HRMS .
- Light exposure : ICH Q1B guidelines (1.2 million lux-hours) assess photodegradation, with XRD confirming crystallinity loss as a stability marker .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
